molecular formula C27H17Cl2NO5 B4911482 3-(3-Chloro-2-methylphenyl)-5-(4-chlorophenyl)-1',3,3',3A,4,5,6,6A-octahydrospiro[furo[3,4-C]pyrrole-1,2'-indene]-1',3',4,6-tetrone

3-(3-Chloro-2-methylphenyl)-5-(4-chlorophenyl)-1',3,3',3A,4,5,6,6A-octahydrospiro[furo[3,4-C]pyrrole-1,2'-indene]-1',3',4,6-tetrone

Cat. No.: B4911482
M. Wt: 506.3 g/mol
InChI Key: QHLBGHUSIMRSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-2-methylphenyl)-5-(4-chlorophenyl)-1’,3,3’,3A,4,5,6,6A-octahydrospiro[furo[3,4-C]pyrrole-1,2’-indene]-1’,3’,4,6-tetrone is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-methylphenyl)-5-(4-chlorophenyl)-1’,3,3’,3A,4,5,6,6A-octahydrospiro[furo[3,4-C]pyrrole-1,2’-indene]-1’,3’,4,6-tetrone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the chlorophenyl groups: This step involves electrophilic aromatic substitution reactions.

    Final assembly: The final product is obtained through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-methylphenyl)-5-(4-chlorophenyl)-1’,3,3’,3A,4,5,6,6A-octahydrospiro[furo[3,4-C]pyrrole-1,2’-indene]-1’,3’,4,6-tetrone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(3-Chloro-2-methylphenyl)-5-(4-chlorophenyl)-1’,3,3’,3A,4,5,6,6A-octahydrospiro[furo[3,4-C]pyrrole-1,2’-indene]-1’,3’,4,6-tetrone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-methylphenyl)-5-(4-chlorophenyl)-1’,3,3’,3A,4,5,6,6A-octahydrospiro[furo[3,4-C]pyrrole-1,2’-indene]-1’,3’,4,6-tetrone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylphenyl derivatives: These compounds share the chlorophenyl group and may exhibit similar chemical properties.

    Spirocyclic compounds: Compounds with similar spirocyclic structures may have comparable stability and reactivity.

Uniqueness

The uniqueness of 3-(3-Chloro-2-methylphenyl)-5-(4-chlorophenyl)-1’,3,3’,3A,4,5,6,6A-octahydrospiro[furo[3,4-C]pyrrole-1,2’-indene]-1’,3’,4,6-tetrone lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-5-(4-chlorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17Cl2NO5/c1-13-16(7-4-8-19(13)29)22-20-21(26(34)30(25(20)33)15-11-9-14(28)10-12-15)27(35-22)23(31)17-5-2-3-6-18(17)24(27)32/h2-12,20-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLBGHUSIMRSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5(O2)C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.